tert-butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate typically involves the reaction of 5-fluoro-4-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a carbonyl group, and the carbamate group can be reduced to form an amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions yield carbonyl-containing compounds.
- Reduction reactions yield amines.
- Hydrolysis reactions yield amines and carbon dioxide .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of receptor function .
Comparison with Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and binding affinity. The methoxy group also contributes to its distinct chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15FN2O3 |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-4-methoxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
AXJSJJCTMCTIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.